molecular formula C19H16O6 B3066428 Dihydrodaidzein diacetate CAS No. 81267-11-0

Dihydrodaidzein diacetate

Cat. No.: B3066428
CAS No.: 81267-11-0
M. Wt: 340.3 g/mol
InChI Key: ZTHHHLXSEUUASE-UHFFFAOYSA-N
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Description

Dihydrodaidzein diacetate is a derivative of dihydrodaidzein, an isoflavone compound primarily derived from soy isoflavones. Isoflavones are known for their estrogenic activity and are found in various leguminous plants. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrodaidzein diacetate can be synthesized through the acetylation of dihydrodaidzein. The process typically involves the reaction of dihydrodaidzein with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups on the dihydrodaidzein molecule.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or engineered microorganisms to enhance the efficiency and yield of the acetylation process. The use of recombinant Escherichia coli strains expressing specific enzymes involved in the biosynthesis of dihydrodaidzein and its derivatives has been explored to achieve higher production rates .

Chemical Reactions Analysis

Types of Reactions

Dihydrodaidzein diacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound back to its parent compound, dihydrodaidzein.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrodaidzein.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dihydrodaidzein diacetate has several applications in scientific research:

Mechanism of Action

The biological effects of dihydrodaidzein diacetate are primarily mediated through its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating the expression of target genes involved in various physiological processes. Additionally, this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    Daidzein: The parent compound of dihydrodaidzein, known for its estrogenic and antioxidant activities.

    Genistein: Another isoflavone with similar biological activities.

    Equol: A metabolite of daidzein with higher estrogenic activity.

Uniqueness

Dihydrodaidzein diacetate is unique due to its acetylated structure, which may enhance its stability and bioavailability compared to its parent compound, dihydrodaidzein. The acetylation also allows for further chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

[4-(7-acetyloxy-4-oxo-2,3-dihydrochromen-3-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O6/c1-11(20)24-14-5-3-13(4-6-14)17-10-23-18-9-15(25-12(2)21)7-8-16(18)19(17)22/h3-9,17H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHHHLXSEUUASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2COC3=C(C2=O)C=CC(=C3)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432051
Record name Dihydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81267-11-0
Record name Dihydrodaidzein diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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